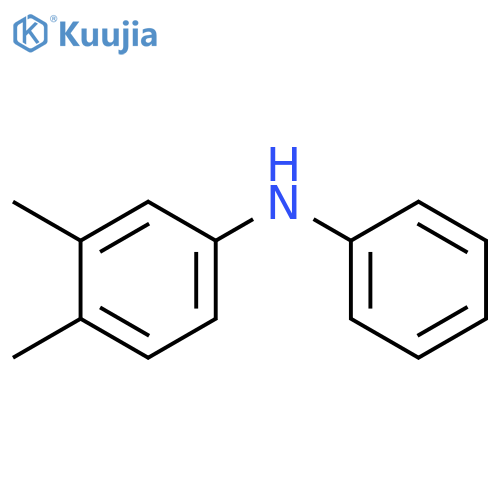Cas no 17802-36-7 (3,4-Dimethyldiphenylamine)

3,4-Dimethyldiphenylamine structure
商品名:3,4-Dimethyldiphenylamine
3,4-Dimethyldiphenylamine 化学的及び物理的性質
名前と識別子
-
- 3,4—Dimethyltriphenylamine
- 3,4-Dimethyl-N-phenyl-benzenamine
- 3,4-Dimethyldiphenylamine
- 3,4-dimethyl-N-phenylaniline
- 3,4-DIMETHYLTRIPHENYLAMINE
- Benzenamine, 3,4-dimethyl-N-phenyl-
- 3,4-dimethyl-N-phenyl-aniline
- N-phenyl-3,4-dimethylphenylamine
- N-Phenyl-3,4-xylidine
- Phenyl(3,4-xylyl)amine
- 3,4imethyltriphenylamine
- N-Phenyl-3,4-xylidine Phenyl(3,4-xylyl)amine
- 3,4-Dimethyltriphenylamine 3,4-Dimethyl-N-phenyl-benzenamine
- N-Phenyl-3,4-dimethylaniline
- SY005742
- OR350141
- P721
- ST2410270
- AB0017168
- AX8018932
- Benzenamine,3,4-dimethyl-N-phenyl-
- FT-0655505
- SB66494
- DS-13914
- AC7534
- CS-W010560
- A812334
- DTXSID70566087
- MFCD03093248
- D3845
- 17802-36-7
- ACWJKFBBRPYPLL-UHFFFAOYSA-N
- AKOS006281202
- SCHEMBL4826082
-
- MDL: MFCD03093248
- インチ: 1S/C14H15N/c1-11-8-9-14(10-12(11)2)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3
- InChIKey: ACWJKFBBRPYPLL-UHFFFAOYSA-N
- ほほえんだ: N([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(C([H])([H])[H])=C(C([H])([H])[H])C=1[H]
計算された属性
- せいみつぶんしりょう: 197.12000
- どういたいしつりょう: 197.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 12
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.0490
- ゆうかいてん: 53.0 to 57.0 deg-C
- ふってん: 333.3℃ at 760 mmHg
- フラッシュポイント: 163.6℃
- 屈折率: 1.611
- PSA: 12.03000
- LogP: 4.12000
3,4-Dimethyldiphenylamine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
3,4-Dimethyldiphenylamine 税関データ
- 税関コード:2921440000
- 税関データ:
中国税関番号:
2921440000概要:
2921440000。ジフェニルアミン及びその誘導体及びその塩。付加価値税17.0%。税金還付率17.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921440000。ジフェニルアミン及びその誘導体、その塩。付加価値税:17.0%。還付率:17.0%……最恵国待遇関税:6.5%。一般関税:30.0%
3,4-Dimethyldiphenylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024001-100g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 97% | 100g |
¥561.00 | 2023-11-21 | |
| eNovation Chemicals LLC | D388549-100g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 97% | 100g |
$335 | 2024-05-24 | |
| Chemenu | CM118244-500g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 95+% | 500g |
$184 | 2021-06-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806533-100g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 98% | 100g |
¥280.80 | 2022-01-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028273-25g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 98% | 25g |
¥75 | 2024-05-25 | |
| Apollo Scientific | OR350141-25g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 98% | 25g |
£27.00 | 2025-02-19 | |
| abcr | AB261539-10 g |
3,4-Dimethyldiphenylamine; . |
17802-36-7 | 10g |
€80.40 | 2023-04-27 | ||
| eNovation Chemicals LLC | D910430-100g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 95% | 100g |
$120 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806533-25g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 98% | 25g |
¥74.70 | 2022-01-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024001-500g |
3,4-Dimethyldiphenylamine |
17802-36-7 | 97% | 500g |
¥1974.00 | 2023-11-21 |
3,4-Dimethyldiphenylamine サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:17802-36-7)3,4-Dimethyldiphenylamine
注文番号:1637754
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
3,4-Dimethyldiphenylamine 関連文献
-
1. Index of subjects, 1939
-
2. Formula index
-
3. CCLXIV.—2 : 3 : 4-TrinitrotolueneFrank Howorth Gornall,Robert Robinson J. Chem. Soc. 1926 129 1981
17802-36-7 (3,4-Dimethyldiphenylamine) 関連製品
- 1205-64-7(3-Methyldiphenylamine)
- 55389-75-8(Bis(3,4-dimethylphenyl)amine)
- 626-13-1(Di-m-tolylamine)
- 38036-47-4(N,3,4-Trimethylaniline)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:17802-36-7)3,4-二甲基二苯胺

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:17802-36-7)3,4-Dimethyldiphenylamine

清らかである:99%
はかる:500g
価格 ($):239.0




